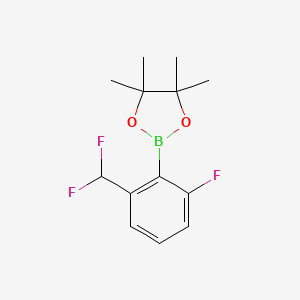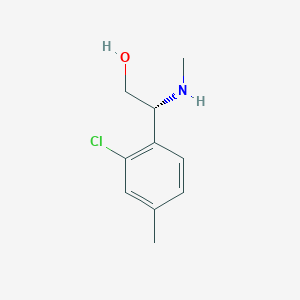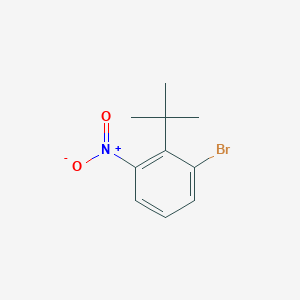
1-Bromo-2-(tert-butyl)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(tert-butyl)-3-nitrobenzene is an organic compound characterized by a bromine atom, a tert-butyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-2-(tert-butyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(tert-butyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Products include 2-(tert-butyl)-3-nitrophenol, 2-(tert-butyl)-3-nitroaniline, or 2-(tert-butyl)-3-nitrothiophenol.
Reduction: The major product is 2-(tert-butyl)-3-aminobromobenzene.
Oxidation: Products include tert-butyl alcohol or tert-butyl hydroperoxide.
Aplicaciones Científicas De Investigación
1-Bromo-2-(tert-butyl)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers use it to study the effects of nitro and tert-butyl groups on biological systems, including enzyme interactions and cellular responses.
Medicinal Chemistry: It is investigated for its potential as a building block in the design of new drugs with specific biological activities.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(tert-butyl)-3-nitrobenzene involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Reduction: The nitro group undergoes a series of electron transfer reactions, leading to the formation of an amino group.
Oxidation: The tert-butyl group undergoes oxidation through the formation of radical intermediates, resulting in the formation of alcohol or hydroperoxide.
Comparación Con Compuestos Similares
1-Bromo-2-(tert-butyl)-3-nitrobenzene can be compared with similar compounds to highlight its uniqueness:
1-Bromo-4-tert-butylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Bromo-2-methylpropane: Contains a bromine atom and a tert-butyl group but lacks the aromatic ring and nitro group, resulting in different reactivity and applications.
1-Bromo-3-nitrobenzene: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
1-bromo-2-tert-butyl-3-nitrobenzene |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)9-7(11)5-4-6-8(9)12(13)14/h4-6H,1-3H3 |
Clave InChI |
WICKDQGEVXDWGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=C1Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024909.png)
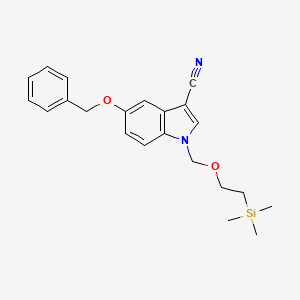

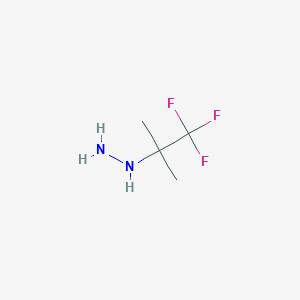
![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
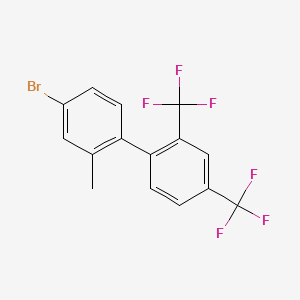
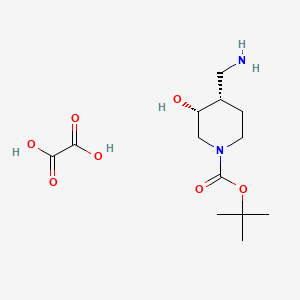
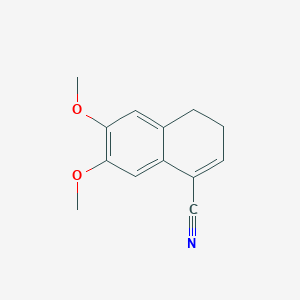

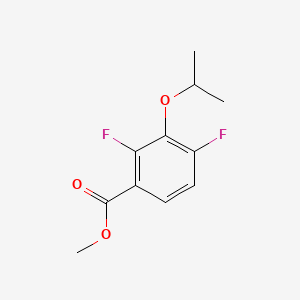
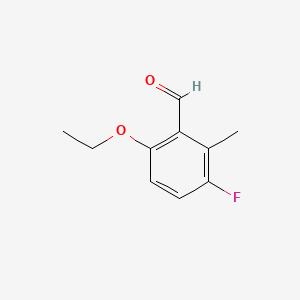
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
